4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
Description
The compound 4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine features a pyrimidine core substituted with a methoxy group at position 4 and a trifluoromethyl group at position 4. Additionally, a piperidin-4-yl moiety is linked via an amine group at position 5. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring may influence binding affinity to biological targets .
Properties
IUPAC Name |
4-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-10-21-12(16(17,18)19)9-13(22-10)25-7-4-11(5-8-25)23-15-20-6-3-14(24-15)26-2/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFQLJPAVIELMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=CC(=N3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives are often involved in various biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Mode of Action
Pyrimidine derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects.
Biological Activity
4-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine, identified by its CAS number 2034465-50-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.36 g/mol. The chemical structure includes a pyrimidine core, which is known for its diverse biological activities. The presence of methoxy and trifluoromethyl groups enhances its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034465-50-2 |
| Molecular Formula | C₁₆H₁₉F₃N₆O |
| Molecular Weight | 368.36 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. Key reagents include methoxybenzoyl chloride and appropriate catalysts under controlled conditions such as inert atmospheres and elevated temperatures.
Antitumor Activity
Recent studies have evaluated the antitumor activity of related pyrimidine derivatives, indicating that modifications at specific positions can significantly influence their efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown inhibitory effects on EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity, which is crucial in many cancers .
In vitro assays demonstrated that certain derivatives exhibited IC50 values greater than 50 µM against cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer), suggesting limited cytotoxicity compared to established EGFR inhibitors .
The proposed mechanism involves the inhibition of specific kinases associated with tumor growth. The structural characteristics, particularly the presence of trifluoromethyl and methoxy groups, are believed to enhance binding affinity to target proteins, although some studies suggest that steric hindrance may limit interaction with deeper protein sites .
Study on Pyrimidine Derivatives
A comparative study on various pyrimidine derivatives highlighted that compounds with similar structures to this compound demonstrated varying levels of antibacterial and antifungal activity. For example, certain derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating a broad spectrum of biological applications .
Structure Activity Relationship (SAR)
The SAR studies indicated that modifications in the substituents on the pyrimidine ring could lead to enhanced biological activity. For instance, introducing electron-withdrawing groups like trifluoromethyl at specific positions improved the compounds' potency against certain cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and selected pyrimidine derivatives:
Key Observations:
Trifluoromethyl Group : Present in the target compound, , and 14, this group is associated with enhanced metabolic stability and bioavailability .
Piperidine/Piperazine Moieties : The target compound and utilize piperidine or piperazine rings, which may improve target binding through conformational flexibility .
Methoxy Substitution : Shared with and , methoxy groups influence electronic properties and solubility .
Crystallographic and Conformational Insights
- The target compound’s piperidine ring may adopt a chair conformation, as observed in related piperidine-pyrimidine hybrids .
- demonstrates that dihedral angles between pyrimidine and aromatic substituents influence molecular packing and hydrogen bonding, which could apply to the target compound’s methoxy and trifluoromethyl groups .
Q & A
Q. What established synthetic routes are used to prepare this compound, and what key reaction steps are involved?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Piperidine Moiety Formation : Reacting a pyrimidine derivative with a piperidin-4-one precursor under reductive amination conditions (e.g., using BH₃-THF or NaBH₃CN) to form the piperidine core .
- Final Coupling : A Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the methoxypyrimidin-2-amine group. Reaction conditions (solvent, catalyst, temperature) significantly impact yield .
- Purification : Techniques like column chromatography or preparative HPLC ensure purity. Structural confirmation relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. Deuterated solvents (e.g., DMSO-d₆) and 2D techniques (COSY, HSQC) resolve overlapping signals .
- X-Ray Crystallography : Single-crystal diffraction with SHELX software (SHELXD for solution, SHELXL for refinement) resolves atomic coordinates and thermal parameters. Challenges include crystal quality and handling trifluoromethyl group disorder .
Advanced Research Questions
Q. How can reaction conditions be optimized during the Buchwald-Hartwig amination to improve yield?
- Catalyst Screening : Test palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with ligands like XPhos or DavePhos to enhance catalytic activity .
- Solvent and Base : Polar aprotic solvents (DMF, DMSO) and strong bases (Cs₂CO₃, KOtBu) improve reaction efficiency. High-throughput experimentation accelerates optimization .
- In Situ Monitoring : LC-MS tracks intermediate formation, enabling real-time adjustments to reaction parameters .
Q. How should researchers address discrepancies in reported kinase inhibition data across studies?
- Assay Validation : Standardize ATP concentrations, incubation times, and cell lines (e.g., MV4-11 leukemia cells for CDK4/6 studies) .
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic validation .
- Compound Integrity : Verify purity via HPLC and stability under assay conditions (pH, temperature) to rule out degradation artifacts .
Q. What computational strategies predict the trifluoromethyl group’s impact on CDK4/6 binding affinity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible residues in the ATP-binding pocket. Include solvation effects (e.g., implicit water models) .
- MD Simulations : Run 100+ ns trajectories to assess conformational stability. Compare with mutagenesis data (e.g., Lys35Ala mutations in CDK6) to validate binding modes .
- DFT Calculations : Analyze electron-withdrawing effects of the trifluoromethyl group on pyrimidine ring polarization .
Data Analysis and Contradiction Resolution
Q. How can crystallographic data resolve ambiguities in the piperidine ring conformation?
- High-Resolution Data : Collect diffraction data at <1.0 Å resolution to reduce model uncertainty. Use SHELXL’s restraints (e.g., DFIX, FLAT) for ring planarity .
- Twinned Data Handling : For twinned crystals, apply HKLF5 format in SHELXL and refine twin laws (e.g., two-component merohedral twinning) .
Q. What methodologies reconcile conflicting solubility profiles in different solvent systems?
- Solubility Assays : Perform phase-solubility studies in buffers (pH 1–7.4) and co-solvents (DMSO, PEG400). Use UV-Vis spectroscopy for quantification .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to identify entropy-driven vs. enthalpy-driven solubility .
Mechanistic and Biological Studies
Q. What in vitro and in vivo models elucidate this compound’s mechanism as a kinase inhibitor?
- In Vitro : Dose-response assays (IC₅₀ determination) in cancer cell lines (e.g., MDA-MB-231 for CDK4/6 inhibition). Western blotting monitors downstream targets (e.g., Rb phosphorylation) .
- In Vivo : Xenograft models (e.g., MV4-11 leukemia in mice) assess tumor growth inhibition. Pharmacokinetic studies measure oral bioavailability and plasma half-life .
Q. How does the methoxy group influence metabolic stability compared to analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
